7-Ethynylisoindolin-1-one is an organic compound characterized by its unique structural features, which include an isoindole framework with an ethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound's molecular formula is , and it is classified under the category of heterocyclic compounds.
7-Ethynylisoindolin-1-one can be sourced from various chemical suppliers and is often utilized in research settings for its pharmacological properties. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
The synthesis of 7-ethynylisoindolin-1-one can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One notable approach involves the reaction of 2-ethynylphenyl amine with appropriate carbonyl compounds under acidic conditions. This method typically yields moderate to high purity products.
The molecular structure of 7-ethynylisoindolin-1-one features a fused bicyclic system with a distinctive ethynyl group at the 7-position. The compound's structure can be represented as follows:
The structural representation can be depicted using chemical drawing software or through computational modeling to visualize its three-dimensional conformation.
7-Ethynylisoindolin-1-one participates in various chemical reactions, primarily due to its reactive ethynyl group. Notable reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study .
The mechanism of action of 7-ethynylisoindolin-1-one primarily involves its role as an inhibitor of specific kinases, such as Focal Adhesion Kinase (FAK) and Rho-associated protein kinases (ROCK).
Research indicates that compounds like 7-ethynylisoindolin-1-one may exhibit selectivity for certain kinase pathways over others, which is crucial for minimizing side effects during therapeutic applications .
7-Ethynylisoindolin-1-one has several scientific applications:
The ongoing research into this compound highlights its importance in drug discovery and development efforts targeting kinase-related diseases .
Isoindolin-1-one derivatives constitute a significant class of heterocyclic compounds characterized by a fused benzopyrrole system bearing a ketone group at the 1-position. The core structure, formally known as 2,3-dihydro-1H-isoindol-1-one, was first isolated in 1883 as a hydrolysis product of phthalimide derivatives [8]. The earliest naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was identified in 1982 from marine sponges (Reniera sp.) through NMR studies and confirmed via synthesis [5]. Throughout the 20th century, synthetic advancements enabled the systematic exploration of this scaffold. Notably, the discovery of bioactive natural isoindolinones like chromopyrrolic acid (a biosynthetic precursor to indolocarbazole alkaloids) in Lycogala epidendrum in 1996 highlighted the biological relevance of these compounds [5]. By the early 2000s, isoindolinone-based pharmaceuticals emerged, exemplified by dopamine receptor ligands such as PD172938 and anxiolytics like Pazinaclone [6].
Table 1: Milestones in Isoindolin-1-one Derivative Research
Year | Discovery/Synthesis | Significance | |
---|---|---|---|
1883 | Hydrolysis of phthalimides | First identification of isoindolin-1-one core | |
1982 | 6-Methoxy-2,5-dimethyl-2H-isoindole-4,7-dione | First natural isoindole from marine sponges | |
1996 | Chromopyrrolic acid (Lycogala epidendrum) | Biosynthetic precursor to indolocarbazole alkaloids | |
2005 | Asymmetric synthesis using TCC chiral auxiliary | Enabled enantioselective 3,3-disubstituted derivatives | |
2020 | Antiviral isoindolinones (Emericella sp.) | Expanded natural product repertoire | [3] |
The structural evolution accelerated with developments in asymmetric synthesis. Heibel’s 2005 work demonstrated diastereoselective alkylation using (−)-trans-2-(α-cumyl)cyclohexanol (TCC), achieving quaternary stereocenters at C3 [6]. Concurrently, natural product screening revealed diverse derivatives, including hericerin (from Hericium erinaceum), which exhibits neuroprotective effects [3]. The integration of computational methods in the 2020s facilitated targeted modifications, exemplified by 3D-QSAR models guiding PI3Kγ-selective isoindolinone inhibitors [2].
The ethynyl group (−C≡CH) at the 7-position imparts distinct steric, electronic, and conformational properties to the isoindolin-1-one scaffold. This linear substituent exhibits a van der Waals radius of 4.18 Å and a C≡C bond length of 1.20 Å, extending orthogonally from the aromatic plane [8]. Spectroscopic analyses (e.g., IR, NMR) reveal key features:
Table 2: Steric and Electronic Parameters of 7-Ethynyl vs. Other Substituents
Substituent | Bond Angle (°) | Steric Demand (ų) | Hammett σₚ | Effect on Scaffold | |
---|---|---|---|---|---|
7-Ethynyl | 180.0 | 28.7 | −0.21 | Enhanced rigidity | |
7-Methyl | 109.5 | 23.7 | −0.17 | Moderate flexibility | |
7-Fluoro | 109.5 | 13.2 | +0.06 | Electron withdrawal | |
7-Hydroxy | 108.0 | 18.5 | −0.37 | H-bond donation capability | [2] [6] [9] |
Conformationally, the ethynyl group restricts rotational freedom at C7-C8, promoting planarity and enhancing π-conjugation across the isoindolinone system. Density Functional Theory (DFT) calculations demonstrate a 15–20° dihedral angle deviation between the alkyne axis and the fused ring plane, optimizing orbital overlap for extended electron delocalization [2]. This rigidity influences supramolecular interactions:
In medicinal contexts, the ethynyl group serves as a bioisostere for halogens or cyano groups, improving membrane permeability (LogP increase of 0.3–0.5) without significant molecular weight penalty (ΔMW = 25 g/mol) [6]. Molecular dynamics simulations of PI3Kγ inhibitors show that 7-ethynyl derivatives maintain stable hydrophobic contacts with the affinity subsite near the DFG motif, unlike bulkier substituents [2].
Synthetic Chemistry Applications
7-Ethynylisoindolin-1-one serves as a versatile intermediate in transition-metal-catalyzed coupling and cyclization reactions. Key synthetic routes include:
These methods enable rapid diversification:
Medicinal Chemistry Applications
The 7-ethynyl modification enhances target engagement in multiple therapeutic contexts:
Table 3: Bioisosteric Applications of 7-Ethynyl Group
Therapeutic Target | Ethynyl Role | Advantage over Analog | |
---|---|---|---|
PI3Kγ Inhibitors | Hydrophobic anchor | 8-fold higher selectivity vs. PI3Kδ | [2] |
AChE Inhibitors | Peripheral site binder | 3.5× potency increase vs. 7-H analog | [9] |
Dopamine D4 Ligands | Conformational stabilizer | Retention of affinity (ΔKᵢ < 0.5 nM) | [6] |
MDM2-p53 Inhibitors | π-Stacking enhancer | Improved cellular permeability | [3] |
Materials Science Applications
Beyond pharmacology, the ethynyl group enables advanced material design:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: